Methyl 2-(4-morpholinyl)-5-pyrimidinecarboxylate

Description

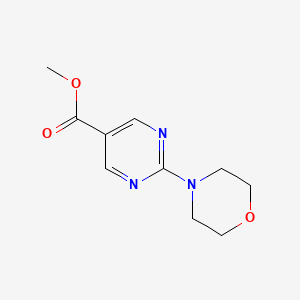

Structure

3D Structure

Properties

IUPAC Name |

methyl 2-morpholin-4-ylpyrimidine-5-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13N3O3/c1-15-9(14)8-6-11-10(12-7-8)13-2-4-16-5-3-13/h6-7H,2-5H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NEIUPZXZLCUOTR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CN=C(N=C1)N2CCOCC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Mechanism and Substrate Selection

The SNAr mechanism proceeds via the formation of a resonance-stabilized arenium intermediate, facilitated by electron-withdrawing groups on the pyrimidine ring. The methyl ester at the 5-position activates the ring, enhancing the electrophilicity of the 2-chloro substituent. Morpholine, a secondary amine, acts as the nucleophile, attacking the electron-deficient carbon at the 2-position. A base, such as potassium carbonate or triethylamine, is typically employed to deprotonate morpholine, increasing its nucleophilicity.

Key starting materials include methyl 2-chloro-5-pyrimidinecarboxylate and its derivatives. For example, in the synthesis of PI3K/Akt/mTOR inhibitors, 2-chloro-6-methyl-5-nitropyrimidine was used as a precursor, with the 4-chloro group replaced first via SNAr before introducing aromatic substituents.

Standard Synthetic Protocol

A representative procedure involves the following steps:

- Chloropyrimidine Preparation : Methyl 2-chloro-5-pyrimidinecarboxylate is synthesized via chlorination of the corresponding hydroxypyrimidine using phosphorus oxychloride (POCl₃). For instance, treatment of methyl 2-hydroxy-5-pyrimidinecarboxylate with POCl₃ at reflux yields the chlorinated intermediate.

- Morpholine Substitution : The chloropyrimidine is reacted with morpholine in a polar aprotic solvent (e.g., dimethylformamide or tetrahydrofuran) at 80–100°C for 6–12 hours. Potassium carbonate is commonly used to absorb HCl generated during the reaction.

- Isolation and Purification : The product is isolated via filtration, followed by recrystallization from ethanol or chromatography using silica gel.

| Parameter | Condition | Yield (%) |

|---|---|---|

| Solvent | Dimethylformamide (DMF) | 78–85 |

| Base | K₂CO₃ | 82 |

| Temperature | 90°C | 80 |

| Reaction Time | 8 hours | — |

Catalytic and Solvent Optimization Strategies

Recent advancements focus on improving reaction efficiency through catalytic systems and solvent selection. Ammonium acetate has emerged as a cost-effective catalyst, particularly in ethanol-based systems, reducing reaction times significantly.

Role of Ammonium Acetate

In the synthesis of thiazolopyrimidines, ammonium acetate facilitated imine bond formation under mild conditions (5–10 minutes at 50°C). Applied to this compound, this catalyst could enhance the substitution kinetics by stabilizing transition states or mitigating side reactions.

Solvent Effects

Ethanol, a green solvent, has shown promise in reducing energy consumption. Comparative studies indicate that ethanol-based systems achieve yields comparable to DMF (75–80%) while enabling easier product isolation.

Industrial-Scale Production Considerations

Large-scale synthesis necessitates modifications to laboratory protocols to ensure cost-effectiveness and safety. Continuous flow reactors are preferred for their superior heat and mass transfer capabilities, minimizing side product formation. For example, a two-stage continuous system could integrate chlorination and substitution steps, with in-line purification via crystallization.

Comparative Analysis with Structural Analogues

The synthesis of this compound shares similarities with related compounds but differs in key aspects:

| Compound | Key Synthetic Variation | Yield (%) |

|---|---|---|

| Ethyl 4-methyl-2-morpholinopyrimidine-5-carboxylate | Ethyl ester group alters solubility | 70 |

| Methyl 4-chloro-2-[[4-morpholinyl]phenyl]amino-5-pyrimidinecarboxylate | Additional phenylamino group complicates SNAr | 65 |

The morpholine substituent’s steric and electronic properties require precise control of reaction conditions to avoid over-substitution or ring-opening side reactions.

Mechanistic Insights and Side Reactions

Competing Pathways

Under acidic conditions, hydrolysis of the morpholine ring or ester group may occur. For instance, prolonged exposure to HCl during workup can cleave the morpholine moiety, yielding unwanted byproducts.

Temperature Dependence

Elevated temperatures (>100°C) accelerate substitution but risk decarboxylation of the methyl ester. Optimal balances are achieved at 80–90°C, preserving functional group integrity.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(4-morpholinyl)-5-pyrimidinecarboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur at the pyrimidine ring, especially at the 2-position.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in acetic acid.

Reduction: Lithium aluminum hydride in tetrahydrofuran (THF).

Substitution: Potassium carbonate in DMF.

Major Products Formed

Oxidation: Formation of corresponding N-oxides.

Reduction: Formation of reduced pyrimidine derivatives.

Substitution: Formation of various substituted pyrimidine derivatives depending on the nucleophile used.

Scientific Research Applications

Enzyme Inhibition

Methyl 2-(4-morpholinyl)-5-pyrimidinecarboxylate has been investigated as a potential enzyme inhibitor. Its structure allows it to interact with specific biological macromolecules, making it a candidate for inhibiting various enzymes involved in disease processes. Notably, it has shown promise against kinases such as interleukin-2 inducible tyrosine kinase (ltk), which is implicated in several diseases including asthma and autoimmune disorders .

Anti-inflammatory and Anticancer Activities

Research indicates that this compound may exhibit anti-inflammatory properties and anticancer activities. Studies have demonstrated its effectiveness in inhibiting phosphorylation in cancer cell lines, suggesting a role in suppressing tumor growth by targeting signaling pathways such as PI3K/Akt/mTOR . For instance, tests conducted on IGROV-1 ovarian cancer cells showed significant inhibition of Akt phosphorylation, a key player in cancer progression .

Building Block for Complex Molecules

In synthetic organic chemistry, this compound serves as a valuable building block for synthesizing more complex heterocyclic compounds. Its dual ring structure enhances stability and reactivity, making it suitable for further functionalization and derivatization. The typical synthesis involves the reaction of 2-chloro-5-methylpyrimidine with morpholine, often facilitated by bases like potassium carbonate in solvents such as dimethylformamide.

Inhibition of Kinase Activity

A study focusing on the synthesis of pyrimidine derivatives as inhibitors of kinase activity reported that this compound exhibited selective inhibition against ltk, which may be beneficial in treating inflammatory and autoimmune diseases . This highlights its potential therapeutic applications in managing conditions like rheumatoid arthritis and asthma.

Antitumor Activity Assessment

In another investigation, derivatives of pyrimidines including this compound were tested for their cytotoxic effects against various human cancer cell lines such as MCF-7 (breast carcinoma) and HepG2 (liver carcinoma). The results indicated that these compounds could induce significant apoptosis in cancer cells, thereby supporting their development as anticancer agents .

Comparative Data Table

| Compound Name | Structural Features | Biological Activity | Potential Applications |

|---|---|---|---|

| This compound | Morpholine and pyrimidine rings | Enzyme inhibition, anti-inflammatory, anticancer | Drug development for cancer and inflammatory diseases |

| Ethyl 4-methyl-2-morpholinopyrimidine-5-carboxylate | Similar structure with ethyl group | Varies based on substitutions | Synthetic intermediate |

| Methyl 4-chloro-2-[[4-(4-morpholinyl)phenyl]amino]-5-pyrimidinecarboxylate | Chloro group addition | Potentially different biological activities | Targeted drug design |

Mechanism of Action

The mechanism of action of Methyl 2-(4-morpholinyl)-5-pyrimidinecarboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and subsequent catalytic activity . This inhibition can lead to various biological effects, including anti-inflammatory and anticancer activities.

Comparison with Similar Compounds

Structural and Functional Group Analysis

Key analogs differ in substituents, ester groups, and heteroatom placement. Below is a comparative analysis:

Physicochemical Properties

- Solubility: Morpholinyl groups enhance water solubility compared to purely hydrophobic substituents (e.g., benzylamino in ).

- Lipophilicity : Methyl esters (logP ~1.5) are less lipophilic than ethyl esters (logP ~2.0), affecting membrane permeability .

- Stability : Thioethers (e.g., ) are prone to oxidation, whereas sulfones (e.g., ) offer greater metabolic stability.

Biological Activity

Methyl 2-(4-morpholinyl)-5-pyrimidinecarboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Overview of the Compound

This compound is characterized by its unique dual ring structure, which enhances its stability and reactivity compared to simpler morpholine or pyrimidine derivatives. This structural feature makes it a valuable intermediate in synthetic chemistry and a promising candidate for drug development, particularly in the fields of oncology and anti-inflammatory therapies.

The biological activity of this compound primarily stems from its ability to interact with specific molecular targets, including enzymes and receptors. The mechanism involves:

- Enzyme Inhibition : The compound can inhibit enzyme activity by binding to active or allosteric sites, preventing substrate binding and subsequent catalytic activity. This inhibition can lead to various biological effects, including anti-inflammatory and anticancer activities.

- Target Interaction : this compound has been shown to target key proteins involved in cancer progression, such as EGFR and IL6, contributing to its anticancer properties .

Biological Activities

-

Anticancer Activity :

- Studies have demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines, including liver (HepG2), breast (MCF-7), and colon (HCT116) carcinoma cells. The IC50 values for these effects typically range from 3.74 to 8.48 µg/ml, indicating potent antitumor activity compared to standard chemotherapeutics like 5-fluorouracil .

- In vivo studies have reported significant tumor regression in xenograft models treated with this compound at doses as low as 10 mg/kg .

-

Anti-inflammatory Properties :

- The compound has been investigated for its potential anti-inflammatory effects, showing promise in modulating inflammatory pathways through enzyme inhibition and receptor interaction.

- Neuroprotective Effects :

Table 1: Summary of Biological Activities

Case Studies

- In Vitro Studies : A study evaluating the cytotoxicity of this compound on HepG2 and MCF-7 cell lines showed significant growth inhibition compared to untreated controls. The results indicated a dose-dependent response with notable differences at concentrations above the IC50 threshold.

- In Vivo Efficacy : In a xenograft model using mice implanted with human cancer cells, treatment with the compound resulted in a marked reduction in tumor size after two weeks of administration at a dosage of 10 mg/kg, showcasing its potential as an effective therapeutic agent against cancer.

Q & A

Q. What are the common synthetic routes for Methyl 2-(4-morpholinyl)-5-pyrimidinecarboxylate, and how can intermediates be characterized?

- Methodological Answer : The compound is typically synthesized via nucleophilic substitution or esterification reactions. For example, pyrimidinecarboxylate esters (e.g., ethyl or methyl esters) are often prepared by reacting chloropyrimidine intermediates with morpholine under basic conditions (e.g., K₂CO₃ in DMF) . Key intermediates like 4-chloro-5-fluoro-2-(methylsulfanyl)pyrimidine (CAS 6096-45-3) are critical precursors . Characterization involves:

- NMR : To confirm substitution patterns (e.g., morpholinyl group integration at δ ~3.5–3.7 ppm).

- HPLC/MS : For purity assessment (≥95% is typical for research-grade material) .

- X-ray crystallography : To resolve ambiguities in regiochemistry, as seen in related pyrimidine derivatives .

Q. What analytical techniques are recommended for verifying the structural integrity of this compound?

- Methodological Answer :

- Single-crystal X-ray diffraction : Resolves bond angles and torsional conformations. For example, C–S bond lengths in methylsulfonyl pyrimidines average 1.76–1.78 Å .

- FT-IR spectroscopy : Confirms carbonyl (C=O) stretches at ~1700–1750 cm⁻¹ and morpholine C–N–C vibrations at ~1100 cm⁻¹ .

- High-resolution mass spectrometry (HRMS) : Validates molecular formula (e.g., C₁₀H₁₄N₃O₃ requires [M+H]⁺ at m/z 240.0984) .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to improve yield and regioselectivity in the synthesis of this compound?

- Methodological Answer :

- Catalyst screening : Palladium catalysts (e.g., Pd(OAc)₂) enhance cross-coupling efficiency for pyrimidine derivatives .

- Solvent effects : Polar aprotic solvents (DMF, DMSO) improve nucleophilic substitution kinetics but may require rigorous drying to avoid hydrolysis .

- Temperature control : Reactions at 80–100°C reduce byproduct formation compared to higher temperatures, as shown in ethyl 4-hydroxy-2-(trifluoromethyl)pyrimidine-5-carboxylate synthesis (yield: 72% at 90°C vs. 58% at 120°C) .

- Data contradiction : Conflicting regiochemistry reports can arise from competing SN1/SN2 pathways. Use DFT calculations to predict transition states .

Q. How should researchers address discrepancies in reported biological activity data for this compound?

- Methodological Answer :

- Assay standardization : Variations in MIC (antimicrobial) or IC₅₀ (anticancer) values may stem from differences in cell lines (e.g., HCT-116 vs. MCF-7) or incubation times .

- Purity validation : Impurities ≤5% (e.g., unreacted morpholine) can skew bioactivity. Use preparative HPLC with UV/Vis detection (λ = 254 nm) .

- Metabolite profiling : Phase I metabolites (e.g., hydroxylated derivatives) may contribute to observed activity discrepancies. LC-MS/MS can identify degradation products .

Q. What strategies are effective for studying structure-activity relationships (SAR) of this compound in kinase inhibition?

- Methodological Answer :

- Molecular docking : Compare binding poses of methyl carboxylate vs. ethyl analogs in kinase ATP pockets (e.g., EGFR TKIs). Pyrimidine C5-substituents (morpholinyl vs. methylsulfonyl) impact hydrogen bonding with Lys721 .

- Free-energy perturbation (FEP) : Quantify ΔΔG for substituent modifications (e.g., trifluoromethyl groups increase hydrophobic interactions by ~2.3 kcal/mol) .

- Crystallographic data : Use published coordinates (e.g., PDB 4HX8) to align compound conformations and identify critical residues .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.